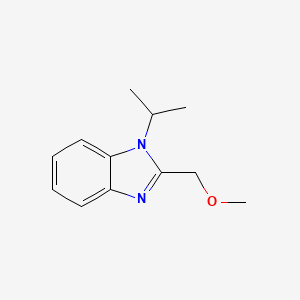
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-(methoxymethyl)-1H-benzimidazole, also known as PIM-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. PIM-1 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mécanisme D'action
The mechanism of action of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound has been found to inhibit the replication of viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been found to exhibit various biochemical and physiological effects. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound. This will help to better understand how this compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities. Another direction is to study the potential therapeutic applications of this compound in vivo. This will help to determine the efficacy and safety of this compound as a potential therapeutic agent. Additionally, future studies could investigate the structure-activity relationship of this compound to identify more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with isopropyl alcohol and potassium carbonate to form 2-nitro-N-isopropylaniline. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain 2-amino-N-isopropylaniline. The second step involves the reaction of 2-amino-N-isopropylaniline with paraformaldehyde and methanol in the presence of hydrochloric acid to form this compound (this compound).
Applications De Recherche Scientifique
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-viral activity by inhibiting the replication of viruses such as HIV-1 and HCV.
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)14-11-7-5-4-6-10(11)13-12(14)8-15-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPXMRHOMDBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

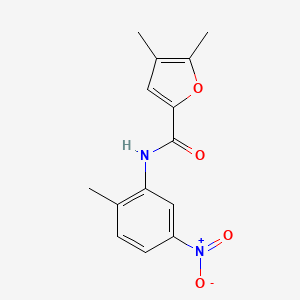
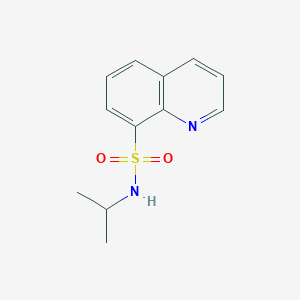
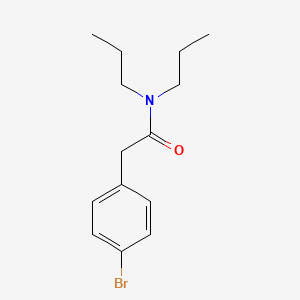
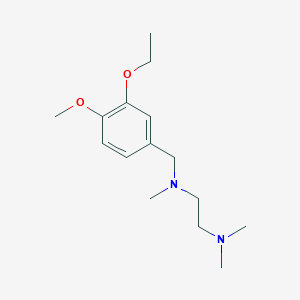
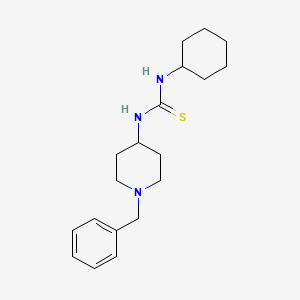
![1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B5855224.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
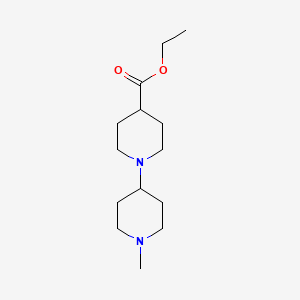
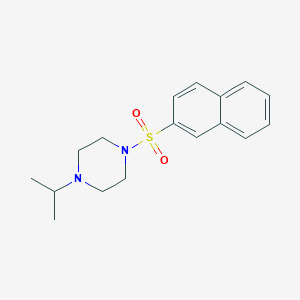
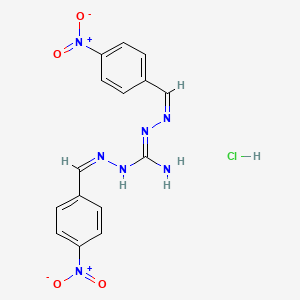
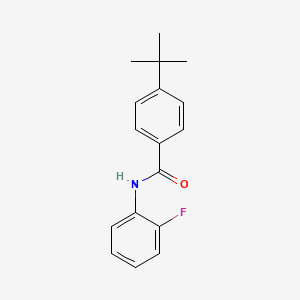
![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)